An In-depth Technical Guide to N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1250275-95-6)
An In-depth Technical Guide to N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine (CAS 1250275-95-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established synthetic and analytical methodologies. It outlines plausible synthetic routes, predicted physicochemical properties, and expected analytical characteristics. Furthermore, it explores the potential applications of this molecule within the broader context of tetrahydropyran-containing scaffolds in pharmaceutical research. This document is intended to serve as a foundational resource to guide researchers in the synthesis, characterization, and potential exploration of this and similar chemical entities.
Introduction: The Tetrahydropyran Scaffold in Medicinal Chemistry
The tetrahydropyran (THP) moiety is a privileged scaffold in modern drug discovery, valued for its favorable physicochemical properties. As a saturated six-membered oxygen-containing heterocycle, the THP ring can be considered a conformationally restricted ether.[1] Its incorporation into small molecules can offer several advantages:
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Improved Physicochemical Properties: Compared to its carbocyclic analogue, cyclohexane, the tetrahydropyran ring generally imparts lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1]
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Enhanced Target Interactions: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity and selectivity.[1]
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Metabolic Stability: The THP ring is generally stable to metabolic degradation, making it an attractive feature for designing long-acting therapeutic agents.
The subject of this guide, N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine, combines the beneficial properties of the tetrahydropyran scaffold with a flexible ethylamine side chain, a common feature in many biologically active compounds. This combination suggests potential for this molecule to interact with a variety of biological targets and warrants its consideration in drug discovery programs.
Synthesis of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine
Proposed Synthetic Route 1: Reductive Amination
Reductive amination is a widely used and generally high-yielding method for the formation of amines from carbonyl compounds.[2] This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
For the synthesis of the target compound, this would involve the reductive amination of (tetrahydro-2H-pyran-4-yl)acetaldehyde with ethylamine.
Workflow for Reductive Amination
Caption: Proposed reductive amination workflow.
Step-by-Step Experimental Protocol (Proposed):
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Imine Formation: To a solution of (tetrahydro-2H-pyran-4-yl)acetaldehyde (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is added ethylamine (1.1-1.5 eq.). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture.[3] These reagents are preferred as they are selective for the reduction of the imine in the presence of the starting aldehyde. The reaction is typically stirred at room temperature for several hours to overnight.
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Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine.
Proposed Synthetic Route 2: Direct N-Alkylation
A second plausible approach is the direct N-alkylation of the precursor primary amine, 2-(tetrahydro-2H-pyran-4-yl)ethanamine, with an ethylating agent such as ethyl bromide or ethyl iodide. However, a significant challenge with direct alkylation of primary amines is the potential for over-alkylation to form the tertiary amine and even the quaternary ammonium salt.[4][5] Careful control of reaction conditions is crucial to favor mono-alkylation.
Workflow for Direct N-Alkylation
Caption: Proposed direct N-alkylation workflow.
Step-by-Step Experimental Protocol (Proposed):
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Reaction Setup: 2-(Tetrahydro-2H-pyran-4-yl)ethanamine (1.0 eq.) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0-3.0 eq.), is added to the solution to act as a proton scavenger.
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Alkylation: Ethyl bromide or ethyl iodide (1.0-1.2 eq.) is added dropwise to the reaction mixture at room temperature. The use of a slight excess of the amine and careful control of the stoichiometry of the alkylating agent can help to minimize over-alkylation. The reaction is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) and monitored by TLC or LC-MS.
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Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to isolate the desired secondary amine from any unreacted starting material and over-alkylated byproducts.
Physicochemical and Analytical Characterization
Precise experimental data for N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine is not currently available. However, based on its structure and data from similar compounds, we can predict its key properties. For the closely related isomer, N-ethyl-tetrahydro-2H-pyran-4-amine (CAS 211814-15-2), some predicted data is available which can serve as a useful, albeit approximate, reference.[6]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value (for CAS 211814-15-2) | Reference |
| Molecular Formula | C₉H₁₉NO | |
| Molecular Weight | 157.26 g/mol | |
| Boiling Point | 186.7 ± 33.0 °C | [6] |
| Density | 0.92 ± 0.1 g/cm³ | [6] |
| pKa | 9.99 ± 0.20 | [6] |
| Appearance | Colorless to light yellow liquid | [6] |
Spectroscopic Analysis (Predicted)
The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the tetrahydropyran ring (a series of multiplets), and the protons of the ethyl bridge. The chemical shifts and coupling patterns would be consistent with the proposed structure.[7]
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¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts would be indicative of the different carbon environments (aliphatic, ether-linked, and amine-adjacent).[7]
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) mass spectrometry would likely show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus one.
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Electron ionization (EI) mass spectrometry would exhibit a molecular ion peak and a characteristic fragmentation pattern. Common fragmentation pathways for aliphatic amines include alpha-cleavage, leading to the loss of an alkyl radical.[8]
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Infrared (IR) Spectroscopy:
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The IR spectrum is expected to show characteristic absorption bands for N-H stretching (for the secondary amine, a weak to medium band around 3300-3500 cm⁻¹), C-H stretching (aliphatic, around 2850-2960 cm⁻¹), and C-O-C stretching (ether, a strong band in the region of 1050-1150 cm⁻¹).[9]
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Purity Assessment
The purity of N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine can be determined using standard analytical techniques.
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of this compound.[10] A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be employed. Detection can be achieved using a UV detector (if a suitable chromophore is present or after derivatization) or, more universally, with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD). For trace analysis of aliphatic amines, pre-column derivatization with a fluorescent tag can significantly enhance sensitivity.[11]
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Gas Chromatography (GC):
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GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is another powerful technique for purity analysis. A polar capillary column would be appropriate for separating the amine from potential impurities.
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Potential Applications in Drug Discovery
While there is no specific pharmacological data for N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine, the presence of the 2-(tetrahydropyran-4-yl)ethanamine scaffold in known bioactive molecules suggests several potential areas of application.
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Central Nervous System (CNS) Disorders: The tetrahydropyran moiety is found in compounds targeting various CNS receptors. Its ability to modulate physicochemical properties can be advantageous for achieving brain penetration.
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Inflammatory and Pain Conditions: Derivatives of tetrahydropyran have been investigated as selective agonists for cannabinoid receptor 2 (CB2), which is a promising target for the treatment of inflammatory and neuropathic pain.[2]
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Oncology: The tetrahydropyran ring is a component of several anti-cancer agents, where it can contribute to the overall pharmacophore and influence the pharmacokinetic profile of the drug.[8]
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Infectious Diseases: The structural features of this molecule may also lend themselves to the development of novel antibacterial or antiviral agents.
The ethylamine side chain provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.
Conclusion
N-ethyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine represents a synthetically accessible molecule with potential for application in medicinal chemistry. This guide has outlined logical and established synthetic routes, predicted physicochemical and analytical characteristics, and highlighted potential therapeutic areas for exploration. While a lack of direct experimental data necessitates a predictive approach, the information presented here provides a solid foundation for researchers to embark on the synthesis and investigation of this and related tetrahydropyran derivatives. Further research to validate the proposed synthetic protocols and to explore the biological activity of this compound is warranted and encouraged.
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